molecular formula C₁₉H₁₉NO₂ B028475 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide CAS No. 125971-57-5

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Cat. No. B028475
M. Wt: 293.4 g/mol
InChI Key: SMUFHBOCNIUNPT-GHRIWEEISA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions, with benzaldehyde derivatives and N-phenylpentanamide as common starting materials. For example, a key intermediate in the synthesis of related compounds is often achieved through reactions involving aniline, with subsequent Knoevenagel condensation steps leading to the desired product (Zhou Kai, 2010).

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are central to understanding the molecular structure of compounds like 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. Studies often reveal nonplanar molecular structures with significant intramolecular hydrogen bonding, contributing to their stability and reactivity (S. Demir et al., 2012).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including tautomerization, which significantly impacts their chemical properties and potential applications. For instance, the tautomerization behavior of related compounds has been studied using techniques like NMR and GC-MS, revealing insights into their kinetic and thermodynamic behavior (K. Jiang et al., 2004).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in various environments. X-ray crystallography provides detailed information on the crystalline structure, showing how molecules are packed and interact within the crystal lattice (Jianying Huang & F. Zhou, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different chemical reagents, stability under various conditions, and potential for undergoing specific chemical transformations, are informed by a combination of experimental data and theoretical calculations. Studies employing DFT and other quantum chemical methods provide insights into the compound's electron distribution, reactive sites, and potential for interaction with other molecules (S. Demir et al., 2016).

Scientific Research Applications

  • Antimicrobial Activity : Derivatives like 4-4-(2-methyl-4-benzylidene-5-oxo-imidazol-1-yl)phenyl-6-(substitutedphenyl)-5,6-dihydropyrimidin-2-one have shown promising antimicrobial activity against various bacteria, indicating potential use in developing new antibacterial agents (Patel, Shah, Trivedi, & Vyas, 2010).

  • Anticonvulsant and Neuroprotective Effects : Compounds such as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide have demonstrated potential as safer and effective anticonvulsants with neuroprotective effects, offering new avenues for treating neurological disorders (Hassan, Khan, & Amir, 2012).

  • Synthesis of Biologically Active Compounds : Novel compounds like 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized using ultrasonic methods, showing potential for antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).

  • Intermediate in Pharmaceutical Synthesis : A straightforward synthetic route has been developed for compounds like 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,-diphenylbutanamide, a key intermediate in synthesizing the widely used drug atorvastatin (Zhou, 2010).

  • Chemical Reactions and Derivatives : Studies have explored the chemical reactions and synthesis of various derivatives of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide, leading to compounds with potential pharmaceutical applications, such as antimicrobial, anti-inflammatory, and neuroprotective agents. These derivatives include compounds like indolyl azetidinones, novel thiazolo[3,2a]pyrimidines, and zinc phthalocyanines (Candeloro & Bowie, 1978; Budzisz & Pastuszko, 1999; Naidu & Sharma, 2017; Florio et al., 1994; Manickam et al., 2019; Brown et al., 1995; Desai et al., 2017; Tozkoparan et al., 1999; Jiang et al., 2004; Desai et al., 2009; Tozkoparan et al., 1998; Kalsi et al., 1990; Pişkin et al., 2020; Estévez et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUFHBOCNIUNPT-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635269
Record name (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

CAS RN

125971-57-5
Record name (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Isobutyryl-3,N-diphenylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Citations

For This Compound
3
Citations
G S. Clemente, T Zarganes-Tzitzikas, A Dömling… - Molecules, 2019 - mdpi.com
… A mixture of 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide (1, 5 g, 17 mmol, 1.00 equiv.), 3-ethyl-5-(2-hydroxyethyl)-4-methyl-3-thiazolium bromide (3, 1.7 g, 6.8 mmol, 0.40 equiv…
Number of citations: 19 www.mdpi.com
GS Clemente, T Zarganes-Tzitzikas, A Dömling… - research.rug.nl
… A mixture of 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide (1, 5 g, 17 mmol, 1.00 equiv.), 3-ethyl-5-(2-hydroxyethyl)-4-methyl-3-thiazolium bromide (3, 1.7 g, 6.8 mmol, 0.40 equiv…
Number of citations: 0 research.rug.nl
TG Luu, HK Kim - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… A precursor of aryl boronic ester of atorvastatin was synthesized through a twostep process: the treatment of 2-benzylidene-4-methyl-3-oxoN-phenylpentanamide 28 with 3-ethyl-5-(2-…
Number of citations: 0 pubs.rsc.org

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